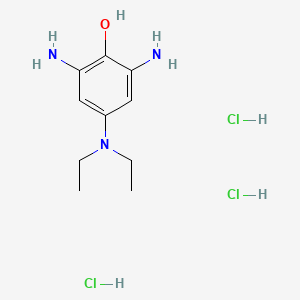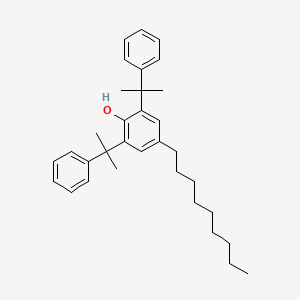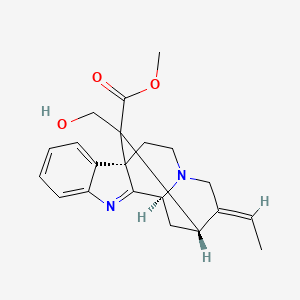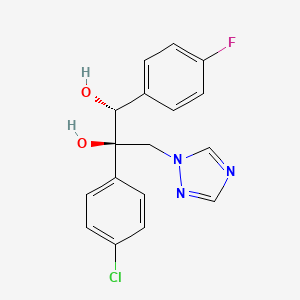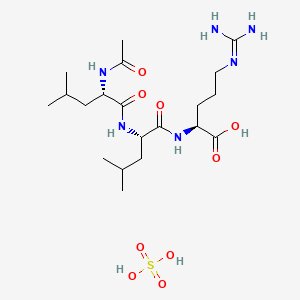
N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate is a synthetic compound known for its role as a protease inhibitor. It is commonly used in biochemical research to study protease activity and inhibition. The compound is characterized by its ability to inhibit specific proteases, making it valuable in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino groups, followed by the coupling of N-acetyl-L-leucine with L-leucine. The final step involves the coupling of the resulting dipeptide with L-arginine, followed by the addition of sulphate to form the final compound. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory activity.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
科学的研究の応用
N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate is widely used in scientific research due to its protease inhibitory properties. Some of its applications include:
Chemistry: Used as a tool to study protease mechanisms and inhibition.
Biology: Employed in cell biology to investigate protease functions and their role in cellular processes.
Medicine: Explored for its potential therapeutic applications in diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders.
作用機序
The mechanism of action of N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate involves the inhibition of protease enzymes. The compound binds to the active site of the protease, preventing substrate access and subsequent proteolytic activity. This inhibition is often competitive, with the compound mimicking the natural substrate of the protease. The molecular targets include various cysteine and serine proteases, and the pathways involved are related to protease-mediated cellular processes.
類似化合物との比較
Similar Compounds
N-Acetyl-Leu-Leu-norleucinal: Another protease inhibitor with similar inhibitory properties.
N-Acetyl-Leu-Leu-methioninal: A compound with a similar structure but different amino acid residues.
N-Acetyl-Leu-Leu-phenylalaninal: A variant with phenylalanine instead of leucine.
Uniqueness
N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate is unique due to its specific inhibitory activity against certain proteases and its ability to form stable sulphate salts. This stability enhances its usability in various research and industrial applications, making it a valuable tool in protease inhibition studies.
特性
CAS番号 |
73655-05-7 |
|---|---|
分子式 |
C20H40N6O9S |
分子量 |
540.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;sulfuric acid |
InChI |
InChI=1S/C20H38N6O5.H2O4S/c1-11(2)9-15(24-13(5)27)17(28)26-16(10-12(3)4)18(29)25-14(19(30)31)7-6-8-23-20(21)22;1-5(2,3)4/h11-12,14-16H,6-10H2,1-5H3,(H,24,27)(H,25,29)(H,26,28)(H,30,31)(H4,21,22,23);(H2,1,2,3,4)/t14-,15-,16-;/m0./s1 |
InChIキー |
IJIKUUTWIAOPKK-NLQWVURJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C.OS(=O)(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C.OS(=O)(=O)O |
関連するCAS |
24125-28-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




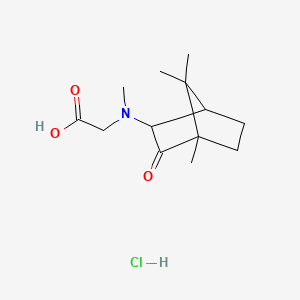
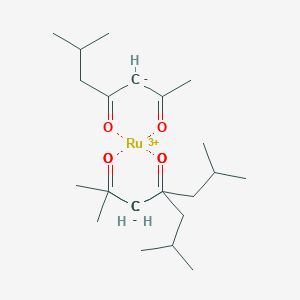
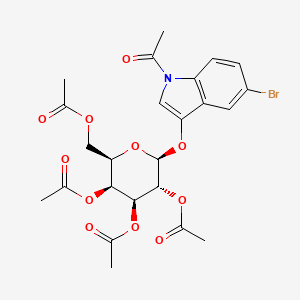

![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)

